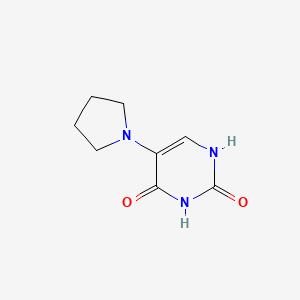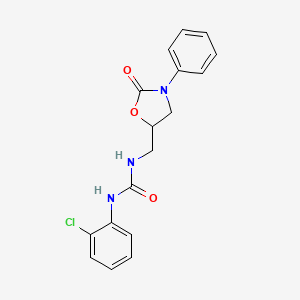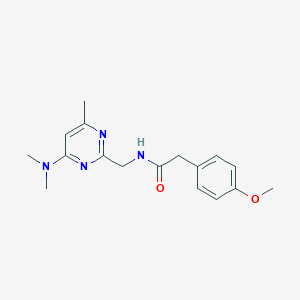
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis involves understanding the reaction mechanisms, the order of reactions, and the conditions under which the reactions occur.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and with different catalysts. The products of these reactions can provide information about the reactivity of the compound and its potential uses.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions and in different environments.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is involved in complex chemical synthesis processes and studies on pyrimidine derivatives. For instance, its structural and chemical properties have been examined through reactions leading to the synthesis of pyrimidines and related compounds. The compound's role as a reactant or intermediate in synthesizing various pyrimidine derivatives highlights its significance in chemical research, providing insights into the structural requisites for folic acid antagonism and contributing to the development of new synthetic pathways (Dvoryantseva et al., 1979). Similarly, research on the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate in producing synthetic anticancer drugs, exemplifies the compound's utility in drug synthesis processes, underscoring the ongoing need for efficient and scalable synthetic methods in pharmaceutical chemistry (Guo Lei-ming, 2012).
Reaction Mechanisms and Pathways
Investigations into the reaction mechanisms and novel reaction pathways involving N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide and related compounds reveal complex interactions and transformations. These studies contribute to a deeper understanding of chemical reactivity and the development of new synthetic strategies. For example, exploring the reaction mechanisms of dimethoxymethyl and methoxypropionitrile with acetamidine offers valuable insights into pyrimidopyrimidine synthesis, highlighting innovative pathways and intermediates in organic synthesis (Nishino et al., 1972).
Pharmaceutical Applications
The compound and its derivatives have been explored for pharmaceutical applications, including their potential as anthelmintic agents. Research into compounds like N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel) reveals their efficacy against various parasites, demonstrating the broader implications of these compounds in veterinary and human medicine. Such studies are crucial for discovering new drugs and expanding the arsenal against parasitic infections (Wollweber et al., 1979).
Environmental and Agricultural Research
Research on the adsorption, bioactivity, and evaluation of soil tests for related compounds, such as chloroacetamide herbicides, underscores the environmental and agricultural significance of these chemical entities. Understanding their behavior in soil and their impact on ecosystems is vital for developing safer and more effective agrochemicals, contributing to sustainable agricultural practices and environmental conservation (Weber & Peter, 1982).
Safety And Hazards
The safety and hazards of a compound are typically determined through toxicology studies. This can include determining the LD50 (the dose that is lethal to 50% of a population), understanding the symptoms of exposure, and knowing the proper handling and disposal procedures.
Zukünftige Richtungen
Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety. This could also involve the development of new synthesis methods or the exploration of new reactions.
Please note that without specific information on the compound , these are general descriptions and may not apply to all compounds. For accurate and detailed information, it’s always best to refer to peer-reviewed scientific literature or databases dedicated to chemical information.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-9-16(21(2)3)20-15(19-12)11-18-17(22)10-13-5-7-14(23-4)8-6-13/h5-9H,10-11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFHWCJQVFHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

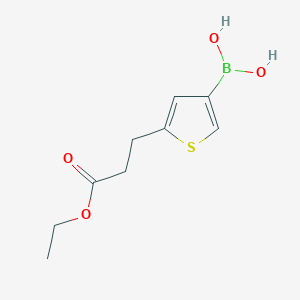
![1-{1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2952626.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2952628.png)


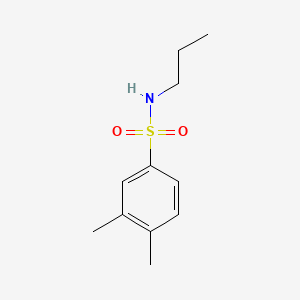

![6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2952638.png)

![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)
![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)
![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)
